molecular formula C9H8FN3 B2622762 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole CAS No. 136347-50-7

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

Cat. No. B2622762
CAS RN: 136347-50-7
M. Wt: 177.182
InChI Key: BKOJZTQTVZNXIR-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole” is a chemical compound that contains a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a fluorophenyl group and a methyl group .

Scientific Research Applications

Long-range Fluorine-Proton Coupling

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole has been studied for its unique spectroscopic properties, particularly in the context of fluorine-proton coupling. Research has shown that derivatives of 1,2,4-triazole exhibit long-range 19F-1H and 19F-13C through-space coupling in their NMR spectra. This makes them useful for spectroscopic analysis and understanding molecular interactions (Kane et al., 1995).

Antimicrobial Studies

Various derivatives of 1,2,4-triazole, including those with a 4-fluorophenyl group, have been synthesized and characterized for their antimicrobial properties. These studies have found that introducing halogen substituents like fluorine can enhance the antimicrobial efficacy of these compounds (Desabattina et al., 2014).

Physical-Chemical Properties Analysis

Research has also been conducted on the synthesis and investigation of physical-chemical properties of various 1,2,4-triazole derivatives, including those containing the 4-fluorophenyl group. These studies are crucial for understanding the stability, solubility, and other key properties of these compounds (Bihdan & Parchenko, 2018).

Analgesic Potential

Some studies have explored the potential of 1,2,4-triazole derivatives as analgesic agents. For example, derivatives involving 4-fluorophenyl groups have been synthesized and evaluated for their in vivo analgesic activity, revealing significant potential in this area (Zaheer et al., 2021).

Tetrel Bonding Interactions

The tetrel bonding interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, which include 4-fluorophenyl-1,2,3-triazole, have been studied. These investigations are significant for understanding molecular interactions and designing novel materials (Ahmed et al., 2020).

Antifungal Activity

Research into the synthesis and antimicrobial activity of 1,2,4-triazole derivatives, including those with 4-fluorophenyl groups, has demonstrated their efficacy against various bacterial and fungal species. This highlights their potential as antifungal agents (Kumar et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “1-[Bis(4-fluorophenyl)methyl]piperazine”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be toxic if swallowed. It may also cause respiratory irritation .

Future Directions

The future directions for research on “1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve exploring its potential use in pharmaceuticals, given the observed antinociceptive effects of similar compounds .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOJZTQTVZNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

Synthesis routes and methods

Procedure details

Prepared in analogy to EP 0 433 842 A2. A mixture of 1-[3-(4-fluoro-phenyl)-5-methyl-4,5-dihydro-3H-[1,2,3]triazol-4-yl]-piperidine (1.15 g, 0.004 mol) and potassium hydroxide in MeOH (2 N, 29.2 mL, 58 mmol) was heated under reflux for 6 h then cooled to room temperature. The mixture was then poured into water and extracted with diethyl ether and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated to give the title product (555 mg) as a white solid. The filtrate was evaporated and purification by chromatography (silica, 10 to 60% ethyl acetate in heptane) afforded the title compound (41 mg, 79%) as an off white solid. Total yield (596 mg, 77%). MS: m/e=178.1 [M+H]+.
[Compound]
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1-[3-(4-fluoro-phenyl)-5-methyl-4,5-dihydro-3H-[1,2,3]triazol-4-yl]-piperidine
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1.15 g
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29.2 mL
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